molecular formula C21H20N2O3S B3012468 2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 895639-97-1

2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine

Cat. No. B3012468
CAS RN: 895639-97-1
M. Wt: 380.46
InChI Key: JFSHZVHEWPQNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is a member of the chromeno[2,3-d]pyrimidine family, which has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Synthesis Methods

Novel synthetic methods have been developed to create various derivatives of chromeno[2,3-d]pyrimidine, which serve as a foundation for further pharmaceutical investigation. For instance, a catalyst-free one-pot synthesis technique has been reported for creating diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions, highlighting an efficient approach to generating these compounds with significant yields and eco-friendly attributes (Brahmachari & Nayek, 2017).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of chromeno[2,3-d]pyrimidine derivatives. For instance, new series of chromene molecules have been synthesized, showing promising antibacterial activities compared to reference antimicrobial agents, suggesting the potential for developing new antimicrobial agents from these derivatives (Okasha et al., 2016). Another study explored the synthesis and evaluation of novel pyranopyrimidines for their antitubercular and antimicrobial activity, indicating significant potential in combating Mycobacterium tuberculosis and various bacterial strains (Kamdar et al., 2010).

Antiviral and Anticancer Activities

The exploration of antiviral activities within this chemical space has revealed compounds with notable efficacy against retroviruses, demonstrating a promising avenue for the development of new antiviral agents (Hocková et al., 2003). Additionally, the synthesis and anticancer evaluation of fused coumarino-[4,3-d]-pyrimidine derivatives underscore the potential of these compounds in cancer therapy, with some derivatives showing cytotoxicity against hepatocellular carcinoma cell lines (Sherif & Yossef, 2013).

Safety and Hazards

The safety and hazards of pyrimidines can vary depending on their structure. It’s important to handle these compounds with care, wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

Thienopyrimidine derivatives hold a unique place among fused pyrimidine compounds due to their various chemical and biological applications . Future research could focus on developing new thienopyrimidine derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

2-(4-ethoxyphenyl)-9-methoxy-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-4-25-15-10-8-13(9-11-15)19-22-20-16(21(23-19)27-3)12-14-6-5-7-17(24-2)18(14)26-20/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSHZVHEWPQNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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